molecular formula C10H7BrO3 B15260273 3-(3-Bromophenyl)oxolane-2,5-dione

3-(3-Bromophenyl)oxolane-2,5-dione

Cat. No.: B15260273
M. Wt: 255.06 g/mol
InChI Key: QZZRTPOFDYEUKF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxolane-2,5-dione is a cyclic anhydride derivative structurally derived from succinic anhydride (oxolane-2,5-dione) by substitution with a 3-bromophenyl group at the 3-position. The bromophenyl moiety introduces steric bulk and electronic effects due to bromine’s electronegativity, which can influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

3-(3-bromophenyl)oxolane-2,5-dione

InChI

InChI=1S/C10H7BrO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2

InChI Key

QZZRTPOFDYEUKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)oxolane-2,5-dione typically involves the bromination of phenyl oxolane-2,5-dione. One common method is the reaction of phenyl oxolane-2,5-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxolane-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The oxolane ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxolane-2,5-dione derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(3-Bromophenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Oxolane-2,5-dione Derivatives

Structural and Physicochemical Properties

The table below compares 3-(3-Bromophenyl)oxolane-2,5-dione with structurally related derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications
This compound 3-Bromophenyl C₁₀H₇BrO₃ 255.07 g/mol Bromine enhances electrophilicity; potential cytotoxicity (inferred from halogenated analogs) .
3-Octyloxolane-2,5-dione Octyl C₁₂H₂₀O₃ 212.29 g/mol Long alkyl chain improves lipophilicity; used in polymer crosslinking .
3-(4-Methylphenyl)oxolane-2,5-dione 4-Methylphenyl C₁₁H₁₀O₃ 190.20 g/mol Methyl group increases stability; intermediate for aromatic ester synthesis .
3-(Prop-2-yn-1-yl)oxolane-2,5-dione Propargyl C₇H₆O₃ 138.12 g/mol Alkyne group enables click chemistry applications .
3-(2-Methylpropyl)oxolane-2,5-dione Isobutyl C₈H₁₂O₃ 156.18 g/mol Branched alkyl chain modifies thermal properties; used in biodegradable polymers .

Key Observations:

  • Halogenation Effects: Bromine substitution (as in this compound) likely enhances electrophilicity and bioactivity compared to non-halogenated analogs.
  • Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., 3-octyloxolane-2,5-dione) prioritize industrial applications (e.g., polymer additives), while aryl-substituted variants (e.g., 3-(4-methylphenyl)-) may serve as intermediates in drug synthesis .

Biological Activity

3-(3-Bromophenyl)oxolane-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a derivative of oxolane-2,5-dione, characterized by the presence of a bromophenyl group. This structural modification can influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown effectiveness against a range of pathogens.
  • Anticancer Properties : Certain oxolane derivatives are studied for their cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Some compounds demonstrate the ability to inhibit key enzymes involved in metabolic pathways.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Microtubules : Compounds that disrupt microtubule dynamics can induce apoptosis in cancer cells.
  • Enzyme Modulation : Inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO) can affect immune responses and tumor progression .
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to cytotoxic effects.

Anticancer Activity

A study investigating the anticancer properties of oxolane derivatives found that certain compounds exhibited significant cytotoxicity against human lung cancer cell lines (NCI-H460). For instance, derivatives with modifications similar to those in this compound showed IC50 values in the nanomolar range, indicating potent activity .

Antimicrobial Effects

Research has highlighted the antimicrobial potential of related compounds. For example, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Case Studies

  • Microtubule Disruption : A specific derivative was shown to inhibit microtubule polymerization effectively and upregulate caspase-3 expression in treated cancer cells. This suggests a pathway through which these compounds can induce apoptosis .
  • In Vivo Studies : In animal models, administration of certain oxolane derivatives resulted in significant tumor volume reduction compared to controls. These studies emphasize the potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50 Value (nM)Target
AnticancerOxolane Derivative1.03 - 5.38NCI-H460
AntimicrobialOxolane DerivativeVariesVarious Bacteria
Enzyme InhibitionIDO InhibitorNot specifiedIDO

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